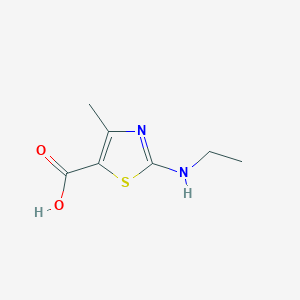![molecular formula C10H11NO3 B069254 (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile CAS No. 189683-85-0](/img/structure/B69254.png)
(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile, also known as HMMA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile is not fully understood. However, studies have shown that (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile can inhibit the activity of certain enzymes involved in inflammation and cancer progression. (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has also been shown to bind to specific proteins and modulate their function.
生化和生理效应
(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile can reduce inflammation and tumor growth in animal models.
实验室实验的优点和局限性
One of the main advantages of using (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile in lab experiments is its high yield synthesis method. (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile is also relatively stable and can be stored for long periods of time. However, one limitation of using (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile is its potential toxicity. (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile can react with certain proteins and cause cell damage. Therefore, caution should be taken when handling (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile in lab experiments.
未来方向
There are several future directions for the study of (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile. One potential direction is the development of (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile-based drugs for the treatment of inflammation and cancer. Another direction is the use of (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile as a probe for the study of protein-ligand interactions. Additionally, the synthesis of novel materials using (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile as a building block is an area of active research.
Conclusion:
In conclusion, (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile is a chemical compound that has been extensively studied for its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile have been discussed in this paper. (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has shown promising results in various studies and has the potential to be used in the development of new drugs and materials.
合成方法
The synthesis of (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile involves the reaction of 2-bromo-4'-methoxyacetophenone with potassium cyanide in the presence of copper(I) iodide as a catalyst. The resulting intermediate is then reacted with methanol and hydrochloric acid to obtain (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile. This synthesis method has been successfully used in various studies to obtain (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile in high yields.
科学研究应用
(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has been shown to exhibit anti-inflammatory and anti-cancer properties. In biochemistry, (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has been used as a probe to study protein-ligand interactions. In material science, (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has been used as a building block for the synthesis of novel materials with unique properties.
属性
CAS 编号 |
189683-85-0 |
|---|---|
产品名称 |
(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile |
分子式 |
C10H11NO3 |
分子量 |
193.2 g/mol |
IUPAC 名称 |
(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C10H11NO3/c1-13-7-14-9-4-2-3-8(5-9)10(12)6-11/h2-5,10,12H,7H2,1H3/t10-/m0/s1 |
InChI 键 |
DLVBVOTVOQRJGF-JTQLQIEISA-N |
手性 SMILES |
COCOC1=CC=CC(=C1)[C@H](C#N)O |
SMILES |
COCOC1=CC=CC(=C1)C(C#N)O |
规范 SMILES |
COCOC1=CC=CC(=C1)C(C#N)O |
同义词 |
(R)-3-METHOXYMETHOXY-MANDELONITRILE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




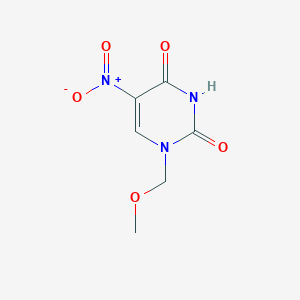
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
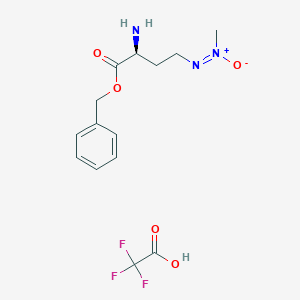

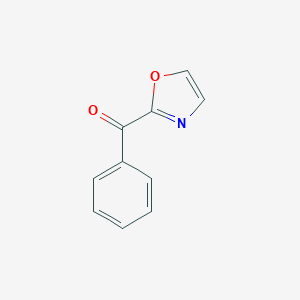


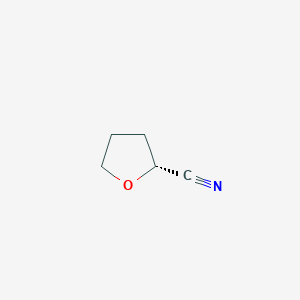
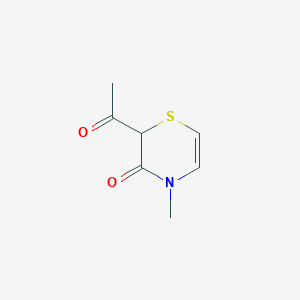
![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)
![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)
